4-[(2-Fluorophenoxy)methyl]benzoic acid
Description
4-[(2-Fluorophenoxy)methyl]benzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with a (2-fluorophenoxy)methyl group at the para position. This structural motif imparts unique physicochemical properties, including moderate acidity (due to the carboxylic acid group) and enhanced lipophilicity from the fluorinated aromatic ether. Such characteristics make it valuable in pharmaceutical and materials science research, particularly in drug design where fluorine atoms improve metabolic stability and bioavailability .
Properties
IUPAC Name |
4-[(2-fluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKIRHQEOSDVOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588610 | |
| Record name | 4-[(2-Fluorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943114-74-7 | |
| Record name | 4-[(2-Fluorophenoxy)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenoxy)methyl]benzoic acid typically involves the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form 2-fluorophenylmethyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenoxybenzoic acids.
Scientific Research Applications
4-[(2-Fluorophenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenoxy)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional group impacts among related compounds:
Physicochemical Properties
- Acidity : The carboxylic acid group in all compounds confers acidity (pKa ~2-5), but substituents modulate this. For example, the sulfamoyl group in 4-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid lowers pKa compared to ether-linked analogs .
- Lipophilicity: Fluorine and alkyl groups (e.g., ethyl in 4-[(4-Ethylphenoxy)methyl]benzoic acid) enhance logP values, favoring passive diffusion across biological membranes .
- Solubility : Ortho-substituted derivatives (e.g., 2-(4-Fluoro-benzyloxy)-benzoic acid) exhibit reduced aqueous solubility due to steric effects, whereas para-substituted analogs show better solubility .
Reactivity and Stability
- Metabolic Stability: Fluorine in this compound reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
- Chemical Reactivity : The sulfamoyl group in 4-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid undergoes hydrolysis under acidic conditions, whereas ether-linked derivatives (e.g., target compound) are more stable .
Biological Activity
4-[(2-Fluorophenoxy)methyl]benzoic acid is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₁FO₃
- Molecular Weight : 240.24 g/mol
- CAS Number : 944891-81-0
The compound features a benzoic acid backbone with a fluorinated phenoxy group, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom in the phenoxy group can increase the compound's binding affinity, leading to modulation of enzymatic activity and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain signaling.
- Receptor Modulation : It may alter the activity of specific receptors, contributing to its therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, which is crucial in various chronic diseases.
- Analgesic Properties : It shows promise as an analgesic agent, potentially offering pain relief through its action on pain pathways.
- Antitumor Activity : Preliminary studies suggest that similar compounds may exhibit antitumor effects, warranting further investigation into this area.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2-Fluorophenoxy)benzoic Acid | Contains only fluorinated phenyl and benzoic acid | Anti-inflammatory |
| Cyclopropylmethyl Benzamide | Lacks fluorinated group; simpler structure | Antitumor activity |
| N-(Cyclopropylmethyl)-p-toluamide | Similar amine structure but different substituent | Analgesic effects |
This comparison highlights how the unique combination of functional groups in this compound may contribute to its distinct biological profile.
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of action of this compound:
-
Study on Anti-inflammatory Properties :
- A study demonstrated that derivatives of this compound inhibited pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
-
Analgesic Activity Investigation :
- Research indicated that administration of this compound in animal models resulted in a significant reduction in pain responses, supporting its potential as an analgesic agent.
-
Antitumor Activity Assessment :
- In vitro studies showed that similar compounds induced apoptosis in cancer cell lines, indicating a possible mechanism for their antitumor effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
